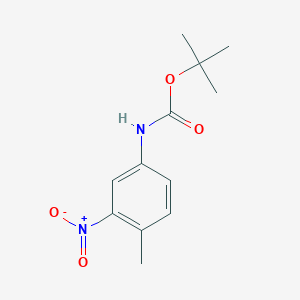

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

CAS No.: 630410-29-6

Cat. No.: VC3952903

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 630410-29-6 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |

| Standard InChI | InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |

| Standard InChI Key | OYZZRHITGOKJDR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

tert-Butyl (4-methyl-3-nitrophenyl)carbamate belongs to the carbamate family, featuring a phenyl ring substituted with methyl and nitro groups at the 4- and 3-positions, respectively. The Boc group (-OC(O)C(CH₃)₃) attached to the amino nitrogen enhances stability during synthetic procedures. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N+[O-] |

| InChI Key | OYZZRHITGOKJDR-UHFFFAOYSA-N |

The nitro group at the 3-position introduces electron-withdrawing effects, influencing reactivity in subsequent reduction or substitution reactions .

Synthesis and Analytical Characterization

Synthetic Routes

The primary synthesis involves a multi-step approach:

-

Condensation: Reacting 4-methyl-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.

-

Purification: Isolation via column chromatography yields the pure product.

A hydrogenation variant replaces the nitro group with an amine, as demonstrated in patent US20080207616A1:

-

Reduction: Catalytic hydrogenation using 10% Pd/C in methanol at ambient conditions converts the nitro group to an amine, forming tert-butyl (3-amino-4-methylphenyl)carbamate .

Analytical Data

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 253.1.

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DCM, THF, methanol; insoluble in water |

| Melting Point | Not reported |

| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |

The Boc group confers lipophilicity (clogP ≈ 2.8), favoring membrane permeability in drug candidates .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Synthesis

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a precursor to quinazolinone derivatives, such as those disclosed in US20090118261A1, which inhibit B-Raf—a kinase implicated in melanoma and colorectal cancer . Key steps include:

-

Coupling Reactions: Reacting the amine derivative with 2-oxoacetyl intermediates to form urea linkages.

-

Biological Activity: Resulting compounds exhibit IC₅₀ values <100 nM against B-Raf V600E mutants .

Anticancer Agent Development

Patent WO2019158550A1 highlights its utility in synthesizing edoxaban intermediates, though direct evidence remains proprietary .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with B-Raf and other kinase targets.

-

Derivatization: Explore substitutions at the nitro or methyl positions to enhance selectivity.

-

In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume